molecular formula C11H9BrN2 B14880239 1-(2-bromoethyl)-1H-indole-3-carbonitrile

1-(2-bromoethyl)-1H-indole-3-carbonitrile

Cat. No.: B14880239
M. Wt: 249.11 g/mol
InChI Key: RKGZMOSWGVQDCB-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1H-indole-3-carbonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound features a bromoethyl group attached to the nitrogen atom of the indole ring and a nitrile group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Bromoethyl)-1H-indole-3-carbonitrile can be synthesized through various methods. One common approach involves the bromination of 1-ethyl-1H-indole-3-carbonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of indole-3-carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted indole derivatives with various functional groups.

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of 1-(2-aminoethyl)-1H-indole-3-carbonitrile or related amine derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-1H-indole-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Biological Studies: Employed in the study of indole-based compounds’ biological activities, including their interactions with enzymes and receptors.

    Material Science: Utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-1H-indole-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromoethyl group can serve as a reactive site for further functionalization, allowing the compound to interact with various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloroethyl)-1H-indole-3-carbonitrile: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    1-(2-Iodoethyl)-1H-indole-3-carbonitrile: Similar structure but with an iodoethyl group instead of a bromoethyl group.

    1-(2-Bromoethyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

1-(2-Bromoethyl)-1H-indole-3-carbonitrile is unique due to the presence of both a bromoethyl group and a nitrile group, which provide distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

IUPAC Name

1-(2-bromoethyl)indole-3-carbonitrile

InChI

InChI=1S/C11H9BrN2/c12-5-6-14-8-9(7-13)10-3-1-2-4-11(10)14/h1-4,8H,5-6H2

InChI Key

RKGZMOSWGVQDCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCBr)C#N

Origin of Product

United States

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